

Application Note: KMH-233 Handling, Storage, and Experimental Protocols

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Compound of Interest

Compound Name:	KMH-233
CAS No.:	1941174-13-5
Cat. No.:	B608361

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Executive Summary & Compound Identity

KMH-233 is a potent, reversible, and highly selective inhibitor of the L-type Amino Acid Transporter 1 (LAT1/SLC7A5).[1] Unlike non-selective inhibitors (e.g., BCH), **KMH-233** specifically targets LAT1 (

for L-leucine uptake), blocking the influx of large neutral amino acids required for mTORC1 signaling and cancer cell proliferation.

This guide provides a standardized framework for the storage, solubilization, and experimental application of **KMH-233** to ensure data reproducibility.

Property	Specification
Target	LAT1 (SLC7A5)
Mechanism	Competitive inhibition of L-Leucine/Amino Acid uptake
Molecular Weight	~370-400 g/mol (Varies by salt form; check CoA)
Solubility	DMSO (~100 mg/mL); Ethanol (Low); Water (Insoluble)
Key Sensitivity	Hygroscopic Sensitivity (Solubility decreases drastically in wet DMSO)

The "Cold Chain": Storage & Stability Guidelines

Biological activity is strictly dependent on minimizing hydrolytic degradation and freeze-thaw cycles.

Lyophilized Powder (Arrival)

Upon receipt, the product typically arrives at ambient temperature. However, long-term stability requires immediate thermal regulation.

- Storage: -20°C.
- Shelf Life: 3 years (if desiccated and protected from light).
- Protocol: Keep the vial sealed in a desiccator or with silica gel packets within the freezer to prevent moisture absorption during storage.

Solubilized Stock Solutions

Once reconstituted in DMSO, the stability window narrows significantly.

- Storage: -80°C is mandatory for storage >1 month.
- Shelf Life:

- -80°C: 6 months.[1]
- -20°C: 1 month.[1]
- 4°C: Do not store.
- Aliquoting Strategy: Never refreeze the bulk stock. Aliquot into single-use volumes (e.g., 20 μ L or 50 μ L) in light-protective, O-ring screw-cap cryovials.

Solubilization Protocols

Critical Warning: **KMH-233** solubility is highly sensitive to water content in DMSO. Using old, hygroscopic DMSO will lead to immediate precipitation and inconsistent

values.

Protocol A: Preparation of 10 mM Stock (In Vitro)

Reagents:

- **KMH-233** Solid.[1]
- Anhydrous DMSO (New bottle or stored over molecular sieves).

Procedure:

- Equilibrate: Allow the **KMH-233** vial to warm to Room Temperature (RT) inside the desiccator before opening. Why? Opening a cold vial condenses atmospheric water, degrading the solid.
- Calculate: For 1 mg of **KMH-233** (MW 370.4 g/mol), add 270 μ L of DMSO to achieve ~10 mM.
 - Note: Always verify the specific MW on your batch's Certificate of Analysis.
- Dissolve: Vortex vigorously for 30 seconds. If particulates persist, sonicate in a water bath at RT for 2 minutes.
- Inspect: Solution must be optically clear.

- Aliquot: Dispense into amber tubes and freeze at -80°C immediately.

Protocol B: Formulation for In Vivo Administration

Context: DMSO is toxic in high volumes. This protocol uses a co-solvent system (PEG300/Tween-80) to maintain solubility while reducing DMSO concentration to 10%.

Target Concentration: 2.5 mg/mL (Suspension/Solution) Reagents:

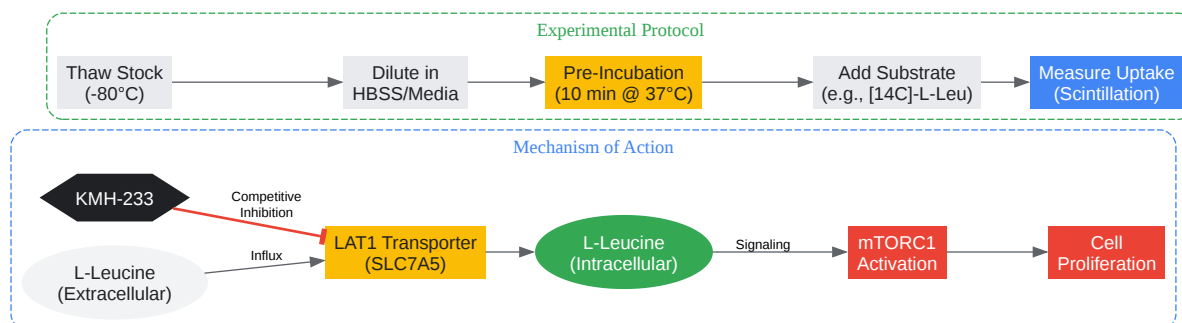
- 10 mM (or 25 mg/mL) **KMH-233** DMSO Stock.[\[1\]](#)
- PEG300.[\[1\]](#)
- Tween-80.[\[1\]](#)
- Sterile Saline (0.9% NaCl).

Workflow:

- Step 1: Transfer 100 µL of **KMH-233** DMSO Stock into a clean tube.
- Step 2: Add 400 µL of PEG300. Vortex until mixed.
- Step 3: Add 50 µL of Tween-80. Vortex gently (avoid foaming).
- Step 4: Slowly add 450 µL of Saline while vortexing.
 - Result: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.
 - Usage: Use immediately. Do not store this diluted formulation.

Biological Application: LAT1 Inhibition Workflow

The following diagram illustrates the mechanistic action of **KMH-233** and the standard experimental workflow for validating inhibition.



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Figure 1: (Left) **KMH-233** blocks LAT1-mediated Leucine influx, downstream mTORC1 activation, and proliferation. (Right) Standard assay workflow requiring a 10-minute pre-incubation step.[2]

Experimental Protocol: Cis-Inhibition Assay

To validate **KMH-233** activity, perform a competitive uptake assay using radiolabeled L-Leucine.

- Cell Prep: Seed LAT1-expressing cells (e.g., MCF-7 or HEK-hLAT1) in 24-well plates.
- Wash: Wash cells 2x with warm HBSS (Na⁺-free Choline-Cl buffer is preferred to exclude Na⁺-dependent transporters, though LAT1 is Na⁺-independent).
- Pre-incubation (Critical):
 - Dilute **KMH-233** to 100 μM (or dose curve) in warm HBSS.
 - Incubate cells for 10 minutes at 37°C.

- Reasoning: Ensures the inhibitor occupies the binding pocket before the high-affinity substrate is introduced.
- Uptake Phase:
 - Remove pre-incubation buffer.[2]
 - Add HBSS containing [14C]-L-Leucine (1 μ M) + **KMH-233** (maintain inhibitor concentration).
 - Incubate for 1-5 minutes (linear phase of uptake).
- Termination:
 - Aspirate solution immediately.
 - Wash 3x with ice-cold PBS to stop transport.
 - Lyse cells (0.1 N NaOH) and measure radioactivity via liquid scintillation counting.

Troubleshooting & Quality Control

Observation	Root Cause	Corrective Action
Precipitation in Stock	DMSO has absorbed moisture.	Discard stock. Re-make using anhydrous DMSO from a fresh bottle.
Low Inhibition Potency	Insufficient pre-incubation time.	Increase pre-incubation to 15 mins. Ensure KMH-233 is present during the uptake phase.
High Variability	Cold shock to cells.	Ensure all buffers are at 37°C. LAT1 activity is temperature-dependent.
Yellowing of Stock	Oxidation.	Compound degradation. Discard if older than 6 months.

References

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